molecular formula C7H7IO B596831 2-Iodo-3-methylphenol CAS No. 1243471-41-1

2-Iodo-3-methylphenol

Cat. No.: B596831
CAS No.: 1243471-41-1
M. Wt: 234.036
InChI Key: SQQLELZQLWQUEP-UHFFFAOYSA-N
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Description

2-Iodo-3-methylphenol is an organoiodide compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylphenol can be synthesized through electrophilic halogenation of 3-methylphenol (m-cresol) with iodine. The reaction typically involves the use of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide to facilitate the iodination process. The reaction is carried out under mild conditions, often at room temperature, to ensure selective iodination at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methylphenol undergoes various chemical reactions, including:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Oxidation of the phenol group can lead to the formation of quinones or other oxidized phenolic compounds.

    Reduction Products: Reduction of the iodine atom results in the formation of 3-methylphenol (m-cresol).

Mechanism of Action

The mechanism of action of 2-iodo-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Iodophenol: Similar to 2-iodo-3-methylphenol but lacks the methyl group.

    3-Iodophenol: The iodine atom is positioned differently on the phenol ring.

    4-Iodophenol: The iodine atom is located at the para position relative to the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities .

Properties

IUPAC Name

2-iodo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQLELZQLWQUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243471-41-1
Record name 2-Iodo-3-methylphenol
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